![molecular formula C12H9Cl3N2O2 B12906624 4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one CAS No. 88093-89-4](/img/structure/B12906624.png)
4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a pyridazinone core substituted with chloro, dichlorobenzyl, and methyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Alkylation: The methyl group at the 2-position can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Etherification: The 2,4-dichlorobenzyl group can be attached via an etherification reaction, where the pyridazinone is reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
科学研究应用
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.
Disrupting Cell Membranes: Altering the integrity of cell membranes, leading to cell death or dysfunction.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylpyridazin-3(2H)-one: Lacks the 2,4-dichlorobenzyl group, resulting in different chemical and biological properties.
5-((2,4-Dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: Similar structure but without the chloro group at the 4-position.
2,4-Dichlorobenzyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and dichlorobenzyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
属性
CAS 编号 |
88093-89-4 |
|---|---|
分子式 |
C12H9Cl3N2O2 |
分子量 |
319.6 g/mol |
IUPAC 名称 |
4-chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H9Cl3N2O2/c1-17-12(18)11(15)10(5-16-17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3 |
InChI 键 |
GGLHFJCLTSBXKB-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=C(C=N1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
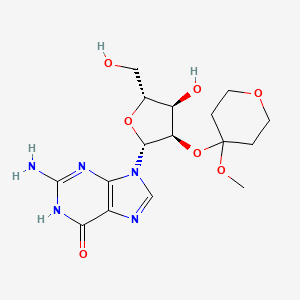
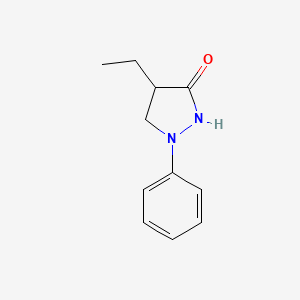
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
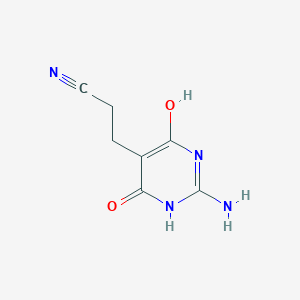
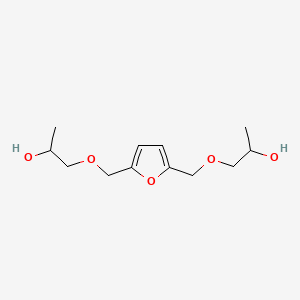
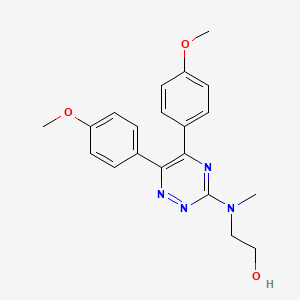

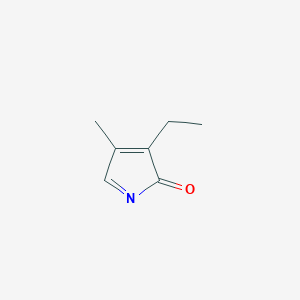
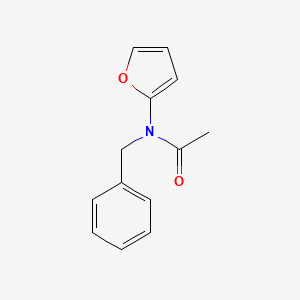

![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)

